molecular formula C18H16FN3O3S B11410734 3-Benzyl-5-[1-(2-fluorobenzenesulfonyl)azetidin-3-YL]-1,2,4-oxadiazole

3-Benzyl-5-[1-(2-fluorobenzenesulfonyl)azetidin-3-YL]-1,2,4-oxadiazole

Cat. No.: B11410734
M. Wt: 373.4 g/mol
InChI Key: PPYFFIZAKZOBLG-UHFFFAOYSA-N
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Description

3-Benzyl-5-[1-(2-fluorobenzenesulfonyl)azetidin-3-YL]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a benzyl group, and a fluorobenzenesulfonyl-substituted azetidine moiety.

Preparation Methods

The synthesis of 3-Benzyl-5-[1-(2-fluorobenzenesulfonyl)azetidin-3-YL]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base.

    Attachment of the azetidine moiety: This can be done through nucleophilic substitution reactions.

    Sulfonylation with fluorobenzenesulfonyl chloride: This step involves the reaction of the azetidine derivative with fluorobenzenesulfonyl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Benzyl-5-[1-(2-fluorobenzenesulfonyl)azetidin-3-YL]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine moieties.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Benzyl-5-[1-(2-fluorobenzenesulfonyl)azetidin-3-YL]-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-5-[1-(2-fluorobenzenesulfonyl)azetidin-3-YL]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

3-Benzyl-5-[1-(2-fluorobenzenesulfonyl)azetidin-3-YL]-1,2,4-oxadiazole can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the oxadiazole ring, benzyl group, and fluorobenzenesulfonyl-substituted azetidine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16FN3O3S

Molecular Weight

373.4 g/mol

IUPAC Name

3-benzyl-5-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H16FN3O3S/c19-15-8-4-5-9-16(15)26(23,24)22-11-14(12-22)18-20-17(21-25-18)10-13-6-2-1-3-7-13/h1-9,14H,10-12H2

InChI Key

PPYFFIZAKZOBLG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2F)C3=NC(=NO3)CC4=CC=CC=C4

Origin of Product

United States

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